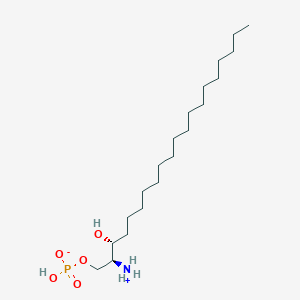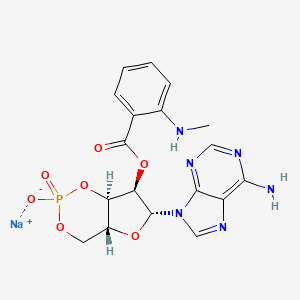
Vincristine Methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vincristine Methiodide is a derivative of vincristine, a vinca alkaloid isolated from the Madagascar periwinkle plant, Catharanthus roseus. Vincristine is widely used as a chemotherapy medication to treat various types of cancer, including acute lymphocytic leukemia, Hodgkin’s disease, and neuroblastoma . This compound shares similar properties but is modified to enhance its therapeutic efficacy and reduce side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vincristine Methiodide is synthesized through a series of chemical reactions starting from the natural alkaloid vincristine. The synthesis involves the methylation of vincristine to form the methiodide derivative. This process typically requires the use of methyl iodide as the methylating agent under controlled conditions to ensure the selective formation of the methiodide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of vincristine from Catharanthus roseus, followed by its chemical modification to produce the methiodide derivative. The production process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Vincristine Methiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methiodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Vincristine Methiodide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of vinca alkaloids and their derivatives.
Wirkmechanismus
Vincristine Methiodide exerts its effects by binding to tubulin, a protein that forms microtubules, which are essential for cell division. By inhibiting the polymerization of tubulin, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at metaphase and subsequent apoptosis of cancer cells . This mechanism is similar to that of vincristine but may have modifications due to the presence of the methiodide group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vincristine Methiodide is similar to other vinca alkaloids, including:
Vincristine: The parent compound, widely used in chemotherapy.
Vinblastine: Another vinca alkaloid with similar mechanisms but different therapeutic applications.
Vindesine: A semi-synthetic derivative of vinblastine with distinct pharmacological properties.
Vinflunine: A fluorinated derivative with enhanced anti-tumor activity.
Uniqueness
This compound is unique due to its modified structure, which may offer advantages in terms of therapeutic efficacy and reduced side effects compared to its parent compound, vincristine. The presence of the methiodide group can influence the compound’s pharmacokinetics and pharmacodynamics, potentially making it a more effective treatment option for certain cancers .
Eigenschaften
CAS-Nummer |
4724-00-9 |
|---|---|
Molekularformel |
C₄₇H₅₉IN₄O₁₀ |
Molekulargewicht |
966.9 |
Synonyme |
6’-Methylleurocristinium Iodide; N6’-Methylleurocristinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; Leurocristine Methiodide; 6’-Methyl-22-oxo-vincale |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)




